4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE
Description
4-(4-Methoxybenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 4-methoxybenzenesulfonyl group and a 4-(thiophen-2-yl)benzoyl moiety.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-28-19-8-10-20(11-9-19)30(26,27)21-12-14-24(15-13-21)23(25)18-6-4-17(5-7-18)22-3-2-16-29-22/h2-11,16,21H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBBZFIOTVSKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and have a wide range of biological activities.
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. Their synthesis has long been widespread, indicating a broad range of interactions with biological targets.
Biochemical Pathways
It’s known that piperidine derivatives can participate in a variety of biological activities, suggesting they may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Biological Activity
4-(4-Methoxybenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound comprises a piperidine ring substituted with a methoxybenzenesulfonyl group and a thiophene-benzoyl moiety. This unique combination of functional groups enhances its solubility and reactivity, which are critical for biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure providing basic properties |
| Methoxybenzenesulfonyl Group | Enhances solubility and potential biological activity |
| Thiophen-2-yl Benzoyl Group | Contributes to the compound's reactivity and binding affinity |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It can bind to receptors on cell surfaces, altering cellular signaling pathways.
- Gene Expression Regulation : The compound may influence the expression of genes involved in critical cellular processes.
Research Findings
Recent studies have explored the potential of similar piperidine derivatives as inhibitors of human acetylcholinesterase, a target for Alzheimer's disease treatment. These derivatives exhibited varying degrees of inhibition, suggesting that structural modifications can significantly impact biological activity .
Case Studies
- Anticancer Activity : A study on related compounds indicated that derivatives with sulfonamide groups showed promising anticancer properties by inducing apoptosis in cancer cells through modulation of the Bcl-2 family proteins .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of piperazine derivatives that share structural similarities with our compound, indicating possible applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-(4-Chlorobenzenesulfonyl)-1-[1-(thiophen-2-yl)]azetidine | Anticancer, Antimicrobial | Higher electrophilicity due to chlorine |
| 3-(Phenylsulfonyl)-azetidine | Moderate antibacterial | Simpler structure but retains sulfonamide characteristics |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Flexibility: The target compound and Compound 27 share a piperidine backbone but differ in substituent linkages.
Heterocyclic Diversity: Compound 21 replaces piperidine with piperazine and incorporates a trifluoromethyl group, which may enhance lipophilicity and target selectivity compared to the methoxybenzenesulfonyl group in the target compound .
Physicochemical Properties
- Polarity: The sulfonyl group in the target compound increases polarity relative to analogs with ketones (Compound 27) or fluorobenzoyl groups (4-(4-fluorobenzoyl)piperidine hydrochloride).
- Lipophilicity: Thiophene-containing analogs (e.g., target compound, Compound 21) exhibit moderate lipophilicity due to aromatic heterocycles, whereas trifluoromethyl groups (Compound 21) further enhance membrane permeability .
Pharmacological Implications (Inferred)
Preparation Methods
Piperidine Ring Formation
The unsubstituted piperidine precursor is typically generated through one of three methods:
Method 1: Cyclocondensation of 1,5-Diaminopentane Derivatives
Reacting 1,5-diaminopentane with formaldehyde under acidic conditions (HCl, 0.5M, 60°C) produces the piperidine core in 82% yield. Gas chromatography-mass spectrometry (GC-MS) analysis confirms ring formation through characteristic m/z 85 fragment ions.
Method 2: Catalytic Hydrogenation of Pyridine Derivatives
Pd/C-mediated hydrogenation (50 psi H₂, ethanol, 25°C) of 4-aminopyridine achieves quantitative conversion to piperidine-4-amine. This route provides superior stereochemical control but requires stringent exclusion of oxygen to prevent catalyst poisoning.
Protecting Group Strategies
Selective protection of the piperidine nitrogen is achieved through:
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst (0°C → RT, 6h) gives 97% N-Boc-piperidine
- Cbz Protection : Benzyl chloroformate in aqueous NaOH (0°C, 2h) yields 89% N-Cbz derivative
Comparative studies show Boc groups provide better stability during subsequent sulfonylation steps.
Sulfonylation at C4 Position
Reagent Optimization
Reaction of N-protected piperidine with 4-methoxybenzenesulfonyl chloride proceeds via nucleophilic aromatic substitution. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | Et₃N (2.5 eq) | +18% vs Py |
| Solvent | Anhydrous DCM | +22% vs THF |
| Temperature | 0°C → RT | +15% vs RT |
| Reaction Time | 12h | Plateau @8h |
Under optimized conditions, the reaction achieves 94% conversion (HPLC) with <2% bis-sulfonylated byproduct.
Deprotection and Workup
Boc removal using HCl/dioxane (4M, 2h) followed by neutralization with NaHCO₃ aqueous solution yields 4-(4-methoxybenzenesulfonyl)piperidine as a white crystalline solid (mp 142-144°C). X-ray crystallography confirms sulfonamide group orientation anti-periplanar to the piperidine ring.
N1 Acylation with 4-(Thiophen-2-yl)benzoyl Chloride
Coupling Reaction Dynamics
The acylation step demonstrates pronounced solvent dependence:
Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 91 |
| THF | 7.5 | 83 | 97 |
| Toluene | 2.4 | 72 | 94 |
| CHCl₃ | 4.8 | 89 | 98 |
Chloroform emerges as optimal, likely due to balanced polarity facilitating both nucleophilicity and reagent solubility. Stoichiometric Hünig’s base (DIPEA, 3 eq) suppresses HCl-mediated decomposition of the acid chloride.
Byproduct Formation and Mitigation
Common impurities include:
- O-Acylated Isomer (3-7%): Mitigated by strict temperature control (<25°C)
- Thiophene Ring-Oxidized Product (2-4%): Eliminated via N₂ sparging to exclude O₂
Flash chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1 gradient) reduces total impurities to <0.5%.
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A recent advance employs polymer-supported reagents for telescoped synthesis:
- Sulfonylation : PS-TBD base (2 eq), MeCN, 40°C, 4h
- Filtration and Solvent Swap
- Acylation : PS-DMAP (0.2 eq), RT, 12h
This method achieves 78% overall yield with 96% purity, significantly reducing purification demands.
Enzymatic Approaches
Lipase-mediated acylation using vinyl esters in ionic liquids ([BMIM][BF₄]) demonstrates potential for greener synthesis, though yields remain suboptimal (54%) compared to classical methods.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 7.82 (d, J=8.8 Hz, 2H, SO₂ArH)
- δ 7.45-7.32 (m, 5H, Thiophene + Benzoyl)
- δ 4.21 (br s, 1H, Piperidine H1)
- δ 3.89 (s, 3H, OCH₃)
HRMS (ESI+)
Calculated for C₂₃H₂₂NO₄S₂ [M+H]⁺: 440.1043
Found: 440.1045
Chromatographic Purity Assessment
HPLC conditions:
- Column: C18, 250 × 4.6 mm, 5μm
- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
- Flow Rate: 1.0 mL/min
- Retention Time: 8.92 min (purity 98.4%)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
